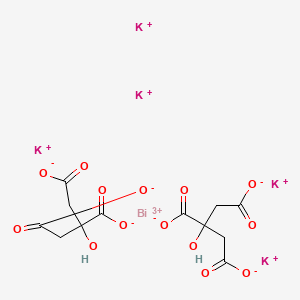

Wismut;Pentakalium;2-Hydroxypropan-1,2,3-tricarboxylat

Übersicht

Beschreibung

Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, commonly known as Bismuth Pentapotassium Tricarboxylate (BPT), is an inorganic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a white powder with a melting point of about 200°C and a density of 2.27 g/cm3. BPT has been used in various scientific research applications, such as in vitro and in vivo studies, due to its unique chemical and biological properties. In

Wissenschaftliche Forschungsanwendungen

Behandlung von Magen-Darm-Erkrankungen

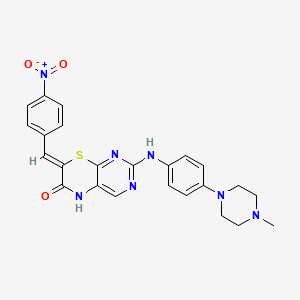

Wismut-basierte Verbindungen, einschließlich Wismut;Pentakalium;2-Hydroxypropan-1,2,3-tricarboxylat, wurden in der Medizin zur Behandlung von Magen-Darm-Erkrankungen weit verbreitet eingesetzt. Sie sind wirksam bei der Behandlung von Erkrankungen wie Dyspepsie, Magengeschwüren und H. pylori-Infektionen {svg_1}. Die einzigartige Chemie von Wismut ermöglicht die Entwicklung neuer Verbindungen, die Infektionen durch Mikroben jenseits von H. pylori behandeln können, wodurch Wismutverbindungen als potenzielle Resistenzbrecher in diesem Bereich positioniert werden.

Antimikrobielle Aktivität

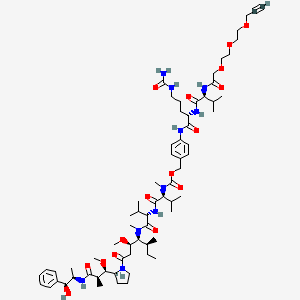

Die antimikrobiellen Eigenschaften von Wismutverbindungen sind gut dokumentiert. Sie haben eine signifikante Aktivität gegen eine Reihe von mikrobiellen Infektionen gezeigt, insbesondere diejenigen, die durch multiresistente Stämme verursacht werden {svg_2}. Die Forschung hat sich auf die Aufklärung der molekularen Wirkmechanismen gegen H. pylori konzentriert, was zur Entwicklung effektiverer Behandlungen für diese und andere bakterielle Infektionen führen könnte.

Krebsbehandlung

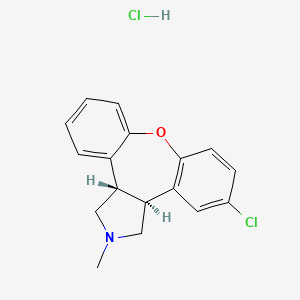

Wismut-basierte Verbindungen werden auf ihre potenziellen Anwendungen in der Krebsbehandlung untersucht. Wismut-213 wird beispielsweise für seinen Einsatz in der gezielten Alpha-Therapie untersucht {svg_3}. Dieser Ansatz könnte eine präzisere Methode zur Verabreichung von Strahlung an Krebszellen bieten, wodurch die Schädigung des umliegenden gesunden Gewebes minimiert wird.

Diagnostische Bildgebung und Wirkstoffabgabe

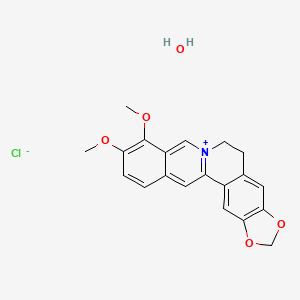

Wismutverbindungen haben Anwendungen in der diagnostischen Bildgebung, Wirkstoffabgabe und Biosensorik {svg_4}. Ihre Eigenschaften können genutzt werden, um die Sichtbarkeit von inneren Strukturen während bildgebender Verfahren zu verbessern oder um effektivere Wirkstoffabgabesysteme zu schaffen, die bestimmte Bereiche des Körpers anvisieren.

Gastroprotektive und Antisekretorische Effekte

Die gastroprotektiven und antisekretorischen Wirkungen von Wismutverbindungen wurden in Modellen von ethanolinduzierten Geschwüren bei Ratten nachgewiesen {svg_5}. Diese Verbindungen können die Anzahl und die Gesamtlänge der Läsionen reduzieren, was einen stärkeren zytoprotektiven Effekt bietet als andere Behandlungen. Dies deutet auf einen vielversprechenden Weg für die Entwicklung neuer Behandlungen für Magengeschwüre hin.

Anti-Helicobacter-Aktivität

Wismutverbindungen, einschließlich des Wismutsalzes des aktiven Metaboliten des H2-Antagonisten Roxatidin, haben ausgeprägte Anti-Helicobacter-Eigenschaften gezeigt {svg_6}. Diese Aktivität ist entscheidend bei der Behandlung und Vorbeugung von durch Helicobacter pylori verursachten Geschwüren und bietet eine Alternative zu herkömmlichen Antibiotika.

Wirkmechanismus

Target of Action

The primary target of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, also known as Bismuth Subcitrate Potassium, is the bacterium Helicobacter pylori . This bacterium is associated with stomach ulcers and gastro-esophageal reflux disease (GERD) .

Mode of Action

Bismuth Subcitrate Potassium interacts with Helicobacter pylori by inhibiting its growth and survival .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to Helicobacter pylori’s survival and proliferation . By inhibiting these pathways, Bismuth Subcitrate Potassium helps to reduce the bacterial load in the stomach, thereby alleviating symptoms of peptic ulcers and GERD .

Pharmacokinetics

, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can impact the compound’s bioavailability .

Result of Action

The action of Bismuth Subcitrate Potassium results in the reduction of Helicobacter pylori in the stomach . This can lead to the healing of peptic ulcers and improvement of GERD symptoms .

Biochemische Analyse

Biochemical Properties

Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is a novel salt of the active metabolite of H2-antagonist roxatidine with a complex of bismuth with citric acid . It interacts with various enzymes and proteins in the body, particularly those involved in the biochemical reactions related to stomach ulcers . The nature of these interactions is complex and involves both cytoprotective and antisecretory effects .

Cellular Effects

The effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate on cells are multifaceted. It influences cell function by reducing the number and total length of lesions in a model of ethanol-induced ulcers in male Wistar rats . It also impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of gastric cells .

Molecular Mechanism

At the molecular level, Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects through binding interactions with biomolecules and changes in gene expression . It shows potent antisecretory and anti-acidic effects, more than twice that of roxatidine on histamine-stimulated secretion . It also exhibits anti-Helicobacter properties in vitro .

Temporal Effects in Laboratory Settings

Over time, the effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate in laboratory settings have been observed to be stable . It does not degrade significantly and continues to exert its cytoprotective, antisecretory, anti-acidic, and anti-Helicobacter properties .

Dosage Effects in Animal Models

In animal models, the effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate vary with different dosages . At equimolar doses of 160 μmol kg−1, it showed a more potent cytoprotective effect than roxatidine .

Metabolic Pathways

The metabolic pathways that Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is involved in are primarily related to the metabolism of gastric cells . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is transported and distributed within cells and tissues in a manner that allows it to exert its therapeutic effects

Subcellular Localization

The subcellular localization of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is not fully understood. Given its effects on gastric cells, it is likely that it localizes to areas of the cell involved in gastric acid production and secretion .

Eigenschaften

IUPAC Name |

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUAVILLCXTKTF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BiK3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57644-54-9 | |

| Record name | Bismuth subcitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SUBCITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)